NAMI-A Exhibits 1053-Fold Lower Cytotoxicity Than Cisplatin, Confirming Metastasis-Selective Mechanism
NAMI-A demonstrates profoundly reduced direct cytotoxicity compared to cisplatin, establishing its mechanism as metastasis-selective rather than tumoricidal. In a four-cell-line panel (Igrov-1, 2008, MCF-7, T47D), NAMI-A was on average 1053 times less cytotoxic than cisplatin [1]. Ruthenium intracellular accumulation was 4.8-fold lower and DNA binding 42-fold lower than platinum from cisplatin [1]. Crucially, NAMI-A cytotoxicity correlated only with DNA binding, not with intracellular accumulation, indicating a fundamentally different cellular processing pathway [1].
| Evidence Dimension | In vitro cytotoxicity (growth inhibition assay) |
|---|---|
| Target Compound Data | NAMI-A: 1053-fold less cytotoxic than cisplatin (average across four cell lines) |
| Comparator Or Baseline | Cisplatin: reference cytotoxic potency |
| Quantified Difference | NAMI-A is 1053-fold less cytotoxic; Ru accumulation 4.8× lower than Pt; DNA binding 42× lower; GG intrastrand adducts 418× fewer; AG intrastrand adducts 51× fewer |
| Conditions | Igrov-1, 2008, MCF-7, T47D human tumor cell lines; 0-600 µM concentration range; flameless AAS for accumulation; 32P-postlabeling for adducts |
Why This Matters
This quantitative disparity confirms that NAMI-A cannot substitute for cisplatin in primary tumor cytotoxicity assays and must be selected exclusively for metastasis-focused experimental models.
- [1] Pluim D, van Waardenburg RCAM, Beijnen JH, Schellens JHM. Cytotoxicity of the organic ruthenium anticancer drug Nami-A is correlated with DNA binding in four different human tumor cell lines. Cancer Chemotherapy and Pharmacology. 2004;54(1):71-78. View Source
